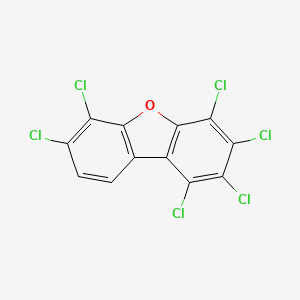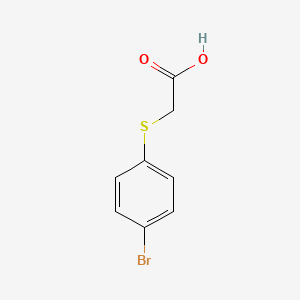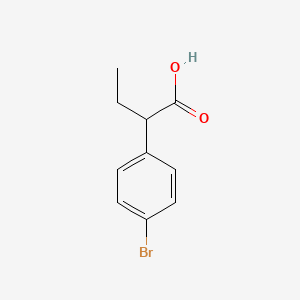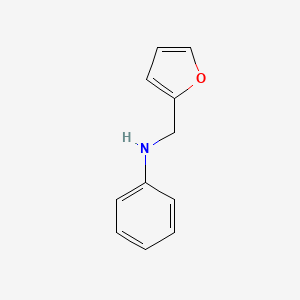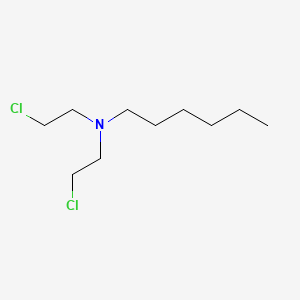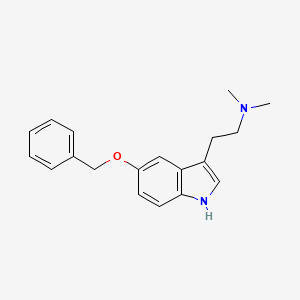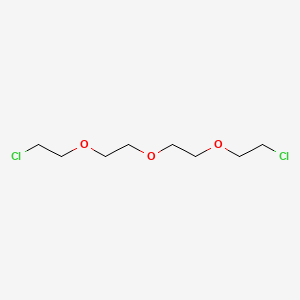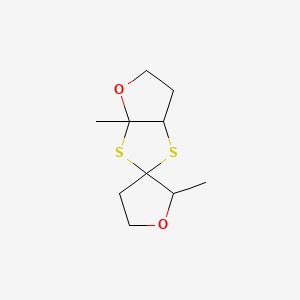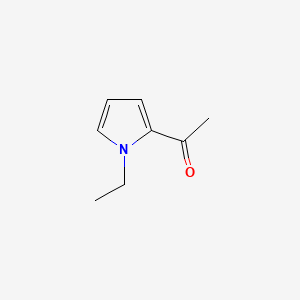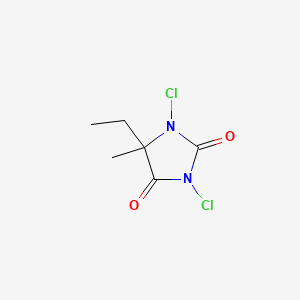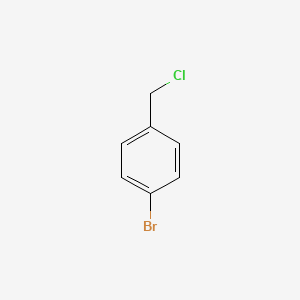
4-Bromobenzyl Chloride
Übersicht
Beschreibung
4-Bromobenzyl Chloride, also known as p-bromobenzyl chloride, is an organic compound with the molecular formula C7H6BrCl. It is a derivative of benzene, where a bromine atom is substituted at the para position and a chloromethyl group is attached to the benzene ring. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications .
Wissenschaftliche Forschungsanwendungen
4-Bromobenzyl Chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block for constructing more complex molecules.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is employed in the synthesis of biologically active compounds, which can be used in drug discovery and development.
Safety and Hazards
1-Bromo-4-(chloromethyl)benzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, severe skin burns, and eye damage . It is advised to avoid ingestion and inhalation, and to keep away from open flames, hot surfaces, and sources of ignition .
Wirkmechanismus
Target of Action
4-Bromobenzyl Chloride, also known as 1-Bromo-4-(chloromethyl)benzene, is a chemical compound used primarily as a raw material and intermediate in organic synthesis
Mode of Action
The mode of action of this compound is primarily through its reactivity as an electrophile. It can participate in nucleophilic substitution reactions, where a nucleophile, such as a protein, DNA, or other biological molecule, attacks the electrophilic carbon attached to the bromine atom .
Biochemical Pathways
As an intermediate in organic synthesis, this compound can be involved in various biochemical pathways depending on the specific reactions it is used for. For example, it can be used in the synthesis of other benzyl halides or in the formation of Grignard reagents, which are key components in many organic reactions .
Vorbereitungsmethoden
4-Bromobenzyl Chloride can be synthesized through several methods:
Direct Halogenation: One common method involves the bromination of 4-chlorotoluene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. This reaction proceeds via an electrophilic aromatic substitution mechanism.
Industrial Production: On an industrial scale, the compound can be produced by the chloromethylation of bromobenzene.
Analyse Chemischer Reaktionen
4-Bromobenzyl Chloride undergoes various types of chemical reactions:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. For example, reacting with sodium hydroxide can yield 4-bromobenzyl alcohol.
Grignard Reaction: The bromine atom can be used to form a Grignard reagent, which can then react with various electrophiles to form new carbon-carbon bonds.
Oxidation: The compound can be oxidized to form 4-bromobenzaldehyde or 4-bromobenzoic acid under appropriate conditions.
Vergleich Mit ähnlichen Verbindungen
4-Bromobenzyl Chloride can be compared with other similar compounds such as:
1-Bromo-4-methylbenzene: This compound lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-Chloro-4-(bromomethyl)benzene: This is an isomer where the positions of the bromine and chlorine atoms are reversed. It exhibits similar reactivity but may have different physical properties.
4-Chlorobenzyl chloride: This compound has a chlorine atom instead of a bromine atom at the para position.
Eigenschaften
IUPAC Name |
1-bromo-4-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIIGUGKOPPTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207630 | |
| Record name | p-Bromobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-17-3 | |
| Record name | 4-Bromobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromobenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Bromobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(chloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BROMOBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WI1338739 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Bromobenzyl Chloride interesting for cross-coupling reactions in organic synthesis?
A1: this compound possesses both a C(sp2)–Br and a C(sp3)–Cl bond. Research has demonstrated its utility in highly selective palladium-catalyzed cross-coupling reactions. [] Specifically, the C(sp2)–Br bond can be selectively coupled with arylboronic acids in the presence of a palladium catalyst like Pd(OAc)2 and a ligand such as PCy3·HBF4. This selectivity allows for the synthesis of various chloromethyl-1,1′-biphenyl compounds, which can be further derivatized. This selective cross-coupling is a valuable tool for constructing complex organic molecules. []
Q2: Is there structural information available for this compound?
A2: Yes, the crystal structure of this compound has been determined using X-ray diffraction. [] It crystallizes in the orthorhombic system, specifically in the space group Pna21 (no. 33). The unit cell dimensions are: a = 9.4506(7) Å, b = 18.1015(10) Å, c = 4.4418(3) Å, and the unit cell volume is V = 759.86(9) Å3. This information provides valuable insights into the molecular geometry and packing of this compound in the solid state. []
Q3: Has this compound been used as a building block for synthesizing molecules with potential biological activity?
A3: While the provided research doesn't directly assess the biological activity of this compound, one study showcases its application in synthesizing phthalimide derivatives. [] Phthalimide derivatives are a class of compounds known to possess diverse biological activities, including anxiolytic effects. In this study, this compound was reacted with a phthalimide derivative to yield a new compound that was subsequently tested for anxiolytic activity in an elevated plus-maze model. Although this particular derivative did not demonstrate significant anxiolytic effects, it highlights the potential of using this compound as a starting material for developing biologically active compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


